molecular formula C10H11BrN2O2 B14764970 5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide

5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide

Cat. No.: B14764970
M. Wt: 271.11 g/mol
InChI Key: CVPSZGKERMDJCK-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide is a chemical compound with the molecular formula C10H11BrN2O2 It is known for its unique structure, which includes a bromine atom, a cyclopropyl group, and a methoxy group attached to an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide typically involves the bromination of N-cyclopropyl-2-methoxyisonicotinamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyisonicotinamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-cyclopropyl-2-methoxyisonicotinamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Bromo-N-cyclopropylisonicotinamide: Lacks the methoxy group, which may alter its solubility and reactivity.

Uniqueness

5-Bromo-N-cyclopropyl-2-methoxyisonicotinamide is unique due to the presence of all three functional groups (bromine, cyclopropyl, and methoxy) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-2-methoxypyridine-4-carboxamide

InChI

InChI=1S/C10H11BrN2O2/c1-15-9-4-7(8(11)5-12-9)10(14)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

CVPSZGKERMDJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)NC2CC2)Br

Origin of Product

United States

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